Chloroguanabenz acetate

Description

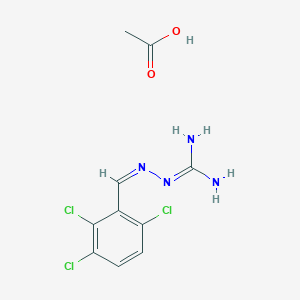

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H11Cl3N4O2 |

|---|---|

Molecular Weight |

325.6 g/mol |

IUPAC Name |

acetic acid;2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-; |

InChI Key |

GKLCICRSHLCLBI-LAJPFITQSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chloroguanabenz acetate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Vadimezan (DMXAA)

A Note on Terminology: The compound "chloroguanabenz acetate" is not a recognized name for a single, well-defined drug in major pharmacological databases. It is likely a conflation of other drug names. Based on the nature of the request for an in-depth technical guide on a complex mechanism of action, this document will focus on Vadimezan (5,6-Dimethylxanthenone-4-acetic acid, DMXAA) , a compound with a multifaceted mechanism of action that has been the subject of extensive research. For completeness, a brief overview of Guanabenz (B1672423) Acetate (B1210297) , an antihypertensive drug, is also provided, as "chloroguanabenz" may be a corruption of this name. A third, less common compound referred to as "chloroguanabenz" with reported antiprion activity is noted, but publicly available data is scarce.

Vadimezan (DMXAA): A Dual-Mechanism Antitumor Agent

Vadimezan, also known as ASA404, is a small-molecule drug initially developed as a vascular disrupting agent (VDA).[1] It demonstrated significant antitumor effects in preclinical murine models, although it failed to meet its primary endpoints in human Phase III clinical trials.[1] This discrepancy is now largely understood to be due to a species-specific mechanism of action.[2]

Vadimezan exerts its antitumor effects through a dual mechanism:

-

Disruption of Tumor Vasculature: Vadimezan rapidly and selectively disrupts the established blood vessels within a tumor, leading to a cascade of events that result in tumor necrosis.[1][3]

-

Stimulation of Innate Immunity (Murine-Specific): In mice, Vadimezan directly binds to and activates the STimulator of INterferon Genes (STING) protein, a key component of the innate immune system.[2][4] This leads to the production of pro-inflammatory cytokines and an antitumor immune response.[4]

Vascular Disrupting Effects

The vascular disrupting properties of Vadimezan are a result of both direct and indirect actions on the tumor microenvironment.

-

Direct Effects on Endothelial Cells: Vadimezan can induce apoptosis in tumor endothelial cells, contributing to the collapse of the tumor vasculature.[1][3]

-

Indirect Effects Mediated by Cytokines: A significant portion of the vascular disruption is mediated by the release of various cytokines and vasoactive substances.[1][4] This includes:

-

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that can induce vascular leakage and hemorrhagic necrosis.[4]

-

Nitric Oxide (NO): Can contribute to changes in blood flow and vascular permeability.[1]

-

Serotonin (B10506) (5-HT): Release of serotonin can also impact vascular tone and permeability.[1]

-

This cascade of events leads to a rapid shutdown of blood flow within the tumor, causing ischemia and subsequent hemorrhagic necrosis of the tumor core.[1]

Murine-Specific STING Agonism

A pivotal discovery in understanding Vadimezan's mechanism was its identification as a direct agonist of murine STING.[2][4] The STING pathway is a critical component of the innate immune response to cytosolic DNA.

The STING Signaling Pathway Activated by Vadimezan (in mice):

-

Binding to STING: Vadimezan directly binds to a pocket in the murine STING protein located on the endoplasmic reticulum.[4] Human STING has a key amino acid difference (S162A) that prevents high-affinity binding of Vadimezan, explaining the drug's lack of activity in humans.[2]

-

STING Activation and Translocation: Upon binding, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[5][6]

-

TBK1 Recruitment and Activation: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5][6]

-

IRF3 and NF-κB Activation: Activated TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[4] STING activation also leads to the activation of the NF-κB pathway.[4]

-

Cytokine and Chemokine Production: In the nucleus, activated IRF3 and NF-κB drive the transcription of a wide range of genes, including:

This robust immune response, characterized by the influx of natural killer (NK) cells and cytotoxic T lymphocytes, contributes significantly to the overall antitumor effect observed in mice.[4]

Quantitative Data

The following table summarizes key quantitative data related to the activity of Vadimezan.

| Parameter | Value | Species/System | Reference |

| DT-diaphorase Inhibition (Ki) | 20 µM | Cell-free assay | [7] |

| DT-diaphorase Inhibition (IC50) | 62.5 µM | Cell-free assay | [7] |

| Antiproliferative Activity (IC50) | 11.89 µM | Human MCF7 cells (co-treated with pyranoxanthone) | [7] |

| Cytotoxicity (CC50) | 48.9 µM | Human BJ cells | [7] |

| Binding Affinity to hCapG (KD) | 5.839 μM | Human | |

| Binding Affinity to mCapG (KD) | 2.867 μM | Murine | |

| Typical In Vivo Dosage | 20-25 mg/kg | Mice | [8][9] |

Experimental Protocols

1. In Vivo Murine Tumor Model for Assessing Vadimezan Efficacy

-

Cell Line: Murine tumor cell lines such as AE17 (mesothelioma) or 344SQ-ELuc (non-small cell lung cancer) are commonly used.[9][10]

-

Animal Model: Syngeneic mice (e.g., C57BL/6J or 129/Sv) are used to allow for an intact immune system, which is crucial for Vadimezan's mechanism of action.[9][10]

-

Tumor Implantation: 5 x 10^5 to 3 x 10^6 tumor cells are injected subcutaneously into the flank of the mice.[9][11]

-

Treatment: Once tumors are established (e.g., reaching a certain volume or on a specific day post-implantation), mice are treated with Vadimezan, typically at a dose of 25 mg/kg administered intraperitoneally (i.p.) or intratumorally.[9][10] The vehicle control is often DMSO.[9]

-

Monitoring: Tumor growth is monitored regularly using calipers or bioluminescence imaging (for luciferase-expressing cell lines).[9]

-

Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis to assess for necrosis and immune cell infiltration. Spleens and lymph nodes may also be harvested for immunological analysis (e.g., flow cytometry).[10]

2. In Vitro STING Activation Assay

-

Cell Line: Murine macrophage cell lines like RAW264.7 are suitable for studying STING activation.[8]

-

Treatment: Cells are plated and allowed to adhere overnight. They are then treated with various concentrations of Vadimezan (e.g., 50 µM) for a specified period (e.g., 4-6 hours).[8]

-

Readout:

-

Western Blot: Cell lysates are analyzed by Western blot for the phosphorylation of key signaling proteins in the STING pathway, such as TBK1 and IRF3.[8]

-

RT-qPCR: RNA is extracted from the cells and analyzed by RT-qPCR for the expression of STING-dependent genes, such as IFN-β, TNF-α, and various chemokines.[9]

-

ELISA: The supernatant from the cell culture can be analyzed by ELISA to quantify the secretion of cytokines like IFN-β and TNF-α.

-

Mandatory Visualizations

Caption: Dual mechanism of action of Vadimezan (DMXAA).

Caption: Vadimezan-induced murine STING signaling pathway.

Guanabenz Acetate: A Centrally Acting Alpha-2 Adrenergic Agonist

Guanabenz acetate is an antihypertensive drug that acts primarily on the central nervous system.[12][13]

Mechanism of Action

-

Alpha-2 Adrenergic Agonism: Guanabenz acetate is a centrally acting alpha-2 adrenergic agonist.[12][13] It stimulates alpha-2 adrenergic receptors in the brainstem.[12]

-

Reduced Sympathetic Outflow: This stimulation leads to a decrease in sympathetic outflow from the central nervous system.[12]

-

Decreased Norepinephrine (B1679862) Release: The reduced sympathetic signaling results in decreased release of norepinephrine at peripheral nerve endings.[12]

-

Antihypertensive Effect: The overall effect is a reduction in peripheral vascular resistance and a decrease in heart rate, leading to a lowering of blood pressure.[12]

Other Potential Mechanisms

Recent research has suggested that guanabenz may also have other cellular effects, including:

-

Modulation of the Unfolded Protein Response (UPR): Guanabenz has been shown to selectively inhibit the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[14] This activity suggests potential neuroprotective and anticancer effects, although these are still under investigation.[14][15]

-

Antiprion Activity: There are reports of guanabenz having activity against prions in vivo.[16]

Chloroguanabenz: An Antiprion Agent

A compound referred to as "chloroguanabenz" has been described as an antiprion agent and an inhibitor of protein aggregation. However, detailed information on its mechanism of action is limited in the public domain. It is important to distinguish this compound from both Vadimezan and Guanabenz Acetate.

References

- 1. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]

- 10. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]

- 11. ASA404, a vascular disrupting agent, as an experimental treatment approach for brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]

- 13. Articles [globalrx.com]

- 14. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is Guanabenz Acetate used for? [synapse.patsnap.com]

- 16. Item - Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - Public Library of Science - Figshare [plos.figshare.com]

Chloroguanabenz acetate for neurodegenerative disease research

An In-depth Technical Guide to Chloroguanabenz Acetate (B1210297) for Neurodegenerative Disease Research

Executive Summary

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and Alzheimer's Disease are frequently characterized by the accumulation of misfolded proteins, leading to cellular stress, particularly within the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), a complex signaling network designed to restore proteostasis. Chronic activation of the UPR, however, can become cytotoxic and contribute to neuronal death. Chloroguanabenz acetate (often referred to as guanabenz), an FDA-approved α2-adrenergic agonist previously used for hypertension, has emerged as a promising research compound due to its distinct ability to modulate the UPR. This guide provides a technical overview of its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows for researchers, scientists, and drug development professionals.

Introduction: The Unfolded Protein Response in Neurodegeneration

The UPR is a crucial cellular stress response initiated by three ER-transmembrane sensors: PERK, IRE1α, and ATF6.[1][2][3] Under ER stress, these sensors activate downstream pathways to:

-

Attenuate global protein translation to reduce the protein load on the ER.

-

Increase the expression of chaperone proteins to enhance protein folding capacity.

-

Promote the degradation of misfolded proteins through ER-associated degradation (ERAD).

If these adaptive measures fail to resolve the stress, the UPR shifts towards inducing apoptosis to eliminate compromised cells.[1] In many neurodegenerative diseases, the persistent accumulation of protein aggregates leads to chronic UPR activation, which is increasingly recognized as a key contributor to the pathogenic process.[1][3]

A critical control point in the UPR is the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α by PERK is the primary mechanism for translational attenuation. The subsequent dephosphorylation, which allows protein synthesis to resume, is mediated by a phosphatase complex composed of Protein Phosphatase 1 (PP1) and its stress-inducible regulatory subunit, GADD34 (also known as PPP1R15A).[4][5]

This compound: Mechanism of Action

Chloroguanabenz selectively modulates the UPR by targeting the GADD34-PP1c phosphatase complex.[4][6] It has been shown to disrupt the interaction between GADD34 and PP1, thereby inhibiting the dephosphorylation of eIF2α.[4][7] This action prolongs the state of translational attenuation, giving the cell more time to clear misfolded proteins and restore ER homeostasis.[8] Importantly, chloroguanabenz does not affect the constitutive eIF2α phosphatase subunit PPP1R15B, which prevents a complete and potentially lethal shutdown of protein synthesis.[4] This targeted action makes it a valuable tool for studying the therapeutic potential of UPR modulation.

Signaling Pathway of Chloroguanabenz Action

The following diagram illustrates the UPR's PERK branch and the specific point of intervention for chloroguanabenz.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The unfolded protein response in neurodegenerative diseases: a neuropathological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disruption of the PP1/GADD34 complex induces calreticulin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroguanabenz Acetate: A Technical Guide to its Core Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroguanabenz acetate (B1210297), a derivative of the α2-adrenergic receptor agonist guanabenz, has emerged as a promising therapeutic agent with significant potential in the treatment of neurodegenerative disorders, particularly those characterized by protein misfolding and aggregation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of Chloroguanabenz acetate. It is intended to serve as a resource for researchers and drug development professionals investigating its therapeutic applications, particularly in the context of prion diseases and polyglutamine expansion disorders such as Huntington's disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's biological activities.

Chemical and Physical Properties

This compound, systematically named (E)-2-(2,3,6-trichlorobenzylidene)hydrazine-1-carboximidamide acetate, is a white to off-white crystalline powder. Its core structure is a substituted guanidine, which is key to its biological activity.

| Property | Value | Reference |

| CAS Number | 23113-55-5 | [1] |

| Molecular Formula | C₈H₇Cl₃N₄ · C₂H₄O₂ | [1] |

| Molecular Weight | 325.6 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Stability | Stable for at least 2 years when stored at -20°C | [1] |

Synthesis

A plausible synthetic route for this compound starts from 2,3,6-trichlorobenzaldehyde (B1582093). The synthesis involves the condensation of 2,3,6-trichlorobenzaldehyde with aminoguanidine (B1677879) bicarbonate in the presence of a suitable acid catalyst, followed by salt formation with acetic acid to yield the final product.

Proposed Synthesis Workflow:

References

Chloroguanabenz Acetate: A Comprehensive Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroguanabenz acetate (B1210297), a derivative of guanabenz (B1672423), has emerged as a molecule of significant interest beyond its original application as an antihypertensive agent. This technical guide provides an in-depth exploration of the primary biological targets of chloroguanabenz, consolidating current research findings to support further investigation and drug development efforts. The core focus of this document is to present a detailed overview of its interactions with key cellular components, including adrenergic receptors, components of the integrated stress response, and regulators of innate immunity. Quantitative data are systematically tabulated, detailed experimental methodologies are provided for key assays, and cellular signaling pathways are visually represented to facilitate a comprehensive understanding of its mechanisms of action.

Core Biological Targets of Chloroguanabenz Acetate

This compound's biological activity is multifaceted, engaging with several distinct molecular targets that contribute to its diverse pharmacological profile. The primary targets identified and characterized to date include alpha-2 (α2) adrenergic receptors, the GADD34/PP1c phosphatase complex involved in the regulation of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation, and Toll-like receptor 9 (TLR9), a key component of the innate immune system. Furthermore, its effects on protein aggregation, particularly in the context of prion and Huntington's diseases, represent a significant area of its therapeutic potential.

Adrenergic Receptor Modulation

Chloroguanabenz is a well-established agonist of α2-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of neurotransmitter release.[1] Its activity at these receptors is central to its antihypertensive effects.

| Receptor Subtype | Parameter | Value | Species |

| α2A-Adrenergic | pEC50 | 8.25 | Human |

| α2B-Adrenergic | pEC50 | 7.01 | Human |

| α2C-Adrenergic | pEC50 | ~5 | Human |

| β-Adrenergic | Ki | 3.8 µM | Turkey |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Activation of α2-adrenergic receptors by chloroguanabenz initiates a signaling cascade through an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in sympathetic outflow.[1]

Modulation of the Integrated Stress Response: eIF2α Phosphorylation

A growing body of evidence indicates that guanabenz, the active form of this compound, modulates the integrated stress response (ISR) by influencing the phosphorylation state of eIF2α. The ISR is a crucial cellular pathway activated by various stress conditions, leading to a global reduction in protein synthesis while promoting the translation of specific stress-responsive mRNAs. A key regulatory step in this pathway is the phosphorylation of eIF2α. Guanabenz is reported to enhance the phosphorylation of eIF2α, and it is suggested that it achieves this by interacting with the GADD34:PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α.[2] However, it is important to note that some studies have not observed a direct disruption of the GADD34:PP1c complex by guanabenz in vitro, suggesting a more complex mechanism of action may be at play.[3][4]

Cellular stress activates kinases that phosphorylate eIF2α, leading to an attenuation of global translation. To recover from stress, the GADD34:PP1c complex dephosphorylates eIF2α. Guanabenz is proposed to inhibit this dephosphorylation step, thereby prolonging the stress response signaling.

Inhibition of Innate Immune Signaling: TLR9 Antagonism

Recent studies have revealed a novel activity of guanabenz as an inhibitor of Toll-like receptor 9 (TLR9) signaling.[5][6] TLR9 is an endosomal receptor that recognizes unmethylated CpG DNA motifs, which are common in bacterial and viral genomes, and triggers an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. Notably, the inhibitory effect of guanabenz on TLR9 signaling has been shown to be independent of its effects on the GADD34/PP1c-eIF2α pathway.[5]

Upon activation by CpG DNA, TLR9 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7, and subsequent production of inflammatory cytokines. Chloroguanabenz is thought to interfere with this activation process.

Anti-Protein Aggregation Activity

Chloroguanabenz has demonstrated significant activity in preventing the aggregation of misfolded proteins, a hallmark of several neurodegenerative diseases. This has been particularly noted in the context of prion diseases and Huntington's disease.

-

Antiprion Activity: Chloroguanabenz has been shown to be active against both yeast and mammalian prions.[7] This activity is independent of its α2-adrenergic receptor agonism.[8] While the precise mechanism is still under investigation, it is hypothesized to involve the stabilization of the normal cellular prion protein (PrPC) or interference with the conversion to the disease-associated scrapie form (PrPSc).

-

Inhibition of Huntingtin Aggregation: In models of Huntington's disease, chloroguanabenz has been observed to reduce the aggregation of the mutant huntingtin protein. The accumulation of these aggregates is a key pathological feature of the disease.

Currently, specific IC50 values for the inhibition of prion and huntingtin aggregation by chloroguanabenz are not widely reported in the public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chloroguanabenz's biological targets.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of chloroguanabenz for adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand specific for the receptor (e.g., [3H]clonidine for α2 receptors, [125I]cyanopindolol for β receptors).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of chloroguanabenz.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot for eIF2α Phosphorylation

Objective: To assess the effect of chloroguanabenz on the phosphorylation of eIF2α.

Materials:

-

Cell line of interest.

-

This compound.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Treat cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total eIF2α to normalize for protein loading.

-

Quantify the band intensities to determine the relative change in eIF2α phosphorylation.

Filter Trap Assay for Mutant Huntingtin Aggregation

Objective: To evaluate the effect of chloroguanabenz on the aggregation of mutant huntingtin protein.

Materials:

-

Cell or tissue lysates containing mutant huntingtin protein.

-

This compound.

-

Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

-

Cellulose (B213188) acetate membrane (0.2 µm pore size).

-

Dot blot apparatus.

-

Primary antibody specific for huntingtin protein.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Incubate the lysates with varying concentrations of this compound.

-

Prepare serial dilutions of the treated lysates.

-

Filter the lysates through the cellulose acetate membrane using a dot blot apparatus. Aggregates will be retained on the membrane.

-

Wash the membrane with buffer.

-

Block the membrane and probe with the anti-huntingtin primary antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the dot intensities to determine the amount of aggregated huntingtin.

Conclusion and Future Directions

This compound exhibits a complex pharmacological profile through its interaction with multiple biological targets. Its established role as an α2-adrenergic agonist is complemented by its more recently discovered activities as a modulator of the integrated stress response via the eIF2α phosphorylation pathway and as an inhibitor of TLR9-mediated innate immunity. Furthermore, its ability to mitigate the aggregation of pathogenic proteins associated with neurodegenerative diseases highlights its potential for therapeutic repositioning.

Future research should focus on elucidating the precise molecular mechanisms underlying its anti-protein aggregation and TLR9 inhibitory effects. The conflicting reports on its direct interaction with the GADD34:PP1c complex warrant further investigation to clarify its role in modulating the integrated stress response. The determination of specific binding affinities and inhibitory concentrations for its effects on prion and huntingtin aggregation is crucial for advancing its development as a potential therapeutic for neurodegenerative disorders. A deeper understanding of these biological targets will be instrumental in harnessing the full therapeutic potential of chloroguanabenz and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]

- 5. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex. – CIML [ciml.univ-mrs.fr]

- 7. selleckchem.com [selleckchem.com]

- 8. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chloroguanabenz Acetate: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroguanabenz acetate (B1210297), a derivative of the antihypertensive drug guanabenz, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Identified as a potent inhibitor of protein aggregation, it shows promise in cellular models of diseases characterized by protein misfolding, such as prion diseases and polyglutamine expansion disorders like Huntington's disease. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and the molecular mechanism of action of Chloroguanabenz acetate. Detailed experimental protocols for assessing its activity and visualizations of its proposed signaling pathway are included to facilitate further research and development.

Chemical Structure and Properties

This compound, with the chemical name 1-[(E)-2,3,6-Trichlorophenylmethyleneamino]guanidine acetate, is the acetate salt of Chloroguanabenz. The core structure features a trichlorinated phenyl ring attached to a guanidine (B92328) group via a methyleneamino bridge.

Chemical Structure:

-

Systematic Name: 1-[(E)-2,3,6-Trichlorophenylmethyleneamino]guanidine acetate

-

CAS Number: 23113-55-5

-

Molecular Formula: C₈H₇Cl₃N₄ · C₂H₄O₂

-

Synonyms: Chlorine-Guanabenz, 1-[(E)-2,3,6-Trichlorophenylmethyleneamino]guanidine monoacetate

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and experimental use.

| Property | Value | Reference |

| Molecular Weight | 265.5 (base) + 60.1 (acetate) g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMSO or ethanol | [1] |

| Purity | ≥95% (by NMR) | [1] |

| Storage (Long Term) | -20°C | [1] |

| Storage (Short Term) | +4°C | [1] |

| Stability | Stable for at least 2 years at -20°C | [1] |

Table 1: Physicochemical properties of this compound.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound and its parent compound, guanabenz, is the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it acts as an inhibitor of a key regulatory complex involved in the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).

The Unfolded Protein Response (UPR) and eIF2α Phosphorylation

The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. A key event in the UPR is the phosphorylation of eIF2α by kinases such as PERK. Phosphorylated eIF2α leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER and allowing the cell to restore homeostasis. However, prolonged eIF2α phosphorylation can trigger apoptosis.

Inhibition of GADD34-PP1C Complex

The dephosphorylation of eIF2α is primarily carried out by a complex of the catalytic subunit of protein phosphatase 1 (PP1c) and its regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34). Guanabenz, and by extension Chloroguanabenz, has been shown to selectively inhibit the GADD34-PP1c complex. This inhibition prolongs the phosphorylated state of eIF2α, thereby enhancing the adaptive effects of the UPR. This mechanism is believed to be beneficial in the context of protein misfolding diseases by reducing the production of aggregation-prone proteins.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the Unfolded Protein Response.

Caption: Unfolded Protein Response pathway modulation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's activity.

Yeast-Based Prion Curing Assay

This assay is designed to identify compounds that can eliminate yeast prions, which are self-propagating protein aggregates.

Methodology:

-

Yeast Strain: Use a Saccharomyces cerevisiae strain carrying a prion-based reporter system, such as [PSI+], which results in a colorimetric phenotype (e.g., white colonies on YPD medium).

-

Compound Treatment: Grow the yeast strain in liquid YPD medium to mid-log phase. Add this compound at various concentrations (e.g., 1 µM to 50 µM) from a DMSO stock solution. A DMSO-only control should be run in parallel.

-

Incubation: Incubate the cultures with shaking at 30°C for 24-48 hours.

-

Plating: Plate serial dilutions of the cultures onto solid YPD medium.

-

Phenotypic Analysis: After 3-5 days of incubation at 30°C, score the colonies for a change in phenotype that indicates prion loss (e.g., a switch from white to red colony color).

-

Confirmation: To confirm prion loss, restreak red colonies on fresh YPD plates to ensure the phenotype is stable and not due to transient effects of the compound.

Filter Retardation Assay for Huntingtin Aggregation

This assay quantifies the amount of insoluble, aggregated mutant huntingtin (mHtt) protein in cell lysates.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells expressing a polyglutamine-expanded huntingtin fragment (e.g., HEK293 cells transiently transfected with mHtt-exon1-Q97).

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Lyse the cells in a buffer containing 2% SDS and 50 mM DTT.

-

-

Sample Preparation:

-

Heat the lysates at 95°C for 5 minutes.

-

Determine the protein concentration of each lysate.

-

-

Filtration:

-

Equilibrate a cellulose (B213188) acetate membrane (0.2 µm pore size) with a 2% SDS solution.

-

Load equal amounts of protein from each lysate onto the membrane in a dot-blot apparatus under vacuum.

-

Wash the membrane twice with 0.1% SDS.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the huntingtin protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and quantify the signal using a suitable imaging system.

-

The following diagram illustrates the workflow for the Filter Retardation Assay.

Caption: Workflow for the Filter Retardation Assay to quantify protein aggregation.

Summary and Future Directions

This compound is a promising research compound for the study of neurodegenerative diseases associated with protein misfolding. Its mechanism of action via the Unfolded Protein Response provides a clear rationale for its potential therapeutic application. The experimental protocols detailed in this guide offer a starting point for researchers to investigate its efficacy in various model systems.

Future research should focus on:

-

Determining a more comprehensive physicochemical profile of this compound to aid in formulation and preclinical development.

-

Elucidating the precise binding site and inhibitory mechanism on the GADD34-PP1c complex.

-

Evaluating the efficacy and safety of this compound in in vivo models of Huntington's disease and other proteinopathies.

-

Exploring the potential for synergistic effects with other compounds targeting different aspects of protein homeostasis.

This in-depth guide serves as a valuable resource for the scientific community to advance the understanding and potential therapeutic use of this compound.

References

- 1. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]

Chloroguanabenz Acetate: A Technical Guide to its Antiprion Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prion diseases are a class of fatal, transmissible neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, protease-resistant isoform (PrPSc).[1][2] The accumulation of PrPSc triggers a cascade of cellular stress responses, leading to synaptic dysfunction, neuronal loss, and spongiform degeneration of the brain.[3][4] Currently, no effective therapy exists. This document provides a comprehensive technical overview of the antiprion activity of chloroguanabenz, a derivative of the antihypertensive drug guanabenz (B1672423). Guanabenz was initially identified in a screen for compounds active against yeast prions and was subsequently shown to clear mammalian prions in cell culture and extend the survival of prion-infected mice.[5][6] Its mechanism of action is multifaceted but primarily converges on the modulation of cellular stress responses, particularly the unfolded protein response (UPR) and the protein folding activity of the ribosome. This guide details the core mechanisms, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Mechanisms of Antiprion Activity

The antiprion effects of guanabenz and its derivatives are not linked to their classical α2-adrenergic receptor agonist activity but rather to their ability to interfere with fundamental cellular processes that are hijacked by prion propagation.[7][8]

Modulation of the Unfolded Protein Response (UPR)

A primary driver of neurotoxicity in prion disease is the chronic activation of the Unfolded Protein Response (UPR), a cellular stress pathway triggered by the accumulation of misfolded proteins in the endoplasmic reticulum.[3]

-

PrPSc Accumulation and PERK Activation: The buildup of pathogenic PrPSc activates the PERK (protein kinase R-like endoplasmic reticulum kinase) branch of the UPR.[9]

-

eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α).[10]

-

Translational Repression: Phosphorylated eIF2α (eIF2α-P) acts as a potent inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. This leads to a global shutdown of protein synthesis.[10]

-

Neurodegeneration: While transient translational repression is a protective mechanism, its sustained activation during prion disease leads to a critical depletion of essential synaptic proteins, resulting in synaptic failure, neuronal loss, and neurodegeneration.[3][11]

Guanabenz is believed to exert its neuroprotective effect by intervening in this pathway, helping to restore vital protein synthesis. It selectively inhibits the stress-induced dephosphorylation of eIF2α, a complex process that ultimately allows for a more controlled and sustained adaptive response, preventing the catastrophic collapse of protein synthesis.

Inhibition of Ribosomal Protein Folding Activity

A secondary proposed mechanism for guanabenz's antiprion effect is its inhibition of the Protein Folding Activity of the Ribosome (PFAR). The ribosome, in addition to its canonical role in protein synthesis, possesses an intrinsic ability to refold denatured proteins, a function attributed to domain V of the large ribosomal RNA.[12] It has been suggested that this PFAR activity may be involved in the de novo formation and propagation of prions.[12][13] Guanabenz and its derivatives have been shown to inhibit PFAR, which may contribute to their ability to reduce the propagation of PrPSc.[8]

Quantitative Efficacy Data

The antiprion activity of guanabenz acetate (B1210297) (GA) has been quantified in both cellular and animal models of prion disease.

Table 1: In Vitro Efficacy of Guanabenz Acetate

| Compound | Cell Line | Prion Strain | Efficacy Measurement | Result | Citation |

| Guanabenz Acetate | MovS6 | Ovine Scrapie (127S) | PrPSc Clearance | Efficient clearance observed | [5][7] |

| Guanabenz Acetate | MovS6 | Ovine Scrapie (127S) | Effect on PrPC | No change in steady-state levels | [7] |

Table 2: In Vivo Efficacy of Guanabenz Acetate

| Animal Model | Prion Strain | Treatment Dose & Route | Treatment Schedule | Outcome | Citation |

| Tg338 Mice | Ovine Scrapie (127S) | 20 mg/kg (i.p.) | Daily from 70 days post-inoculation | Significant increase in survival time | [5][14] |

| Tg338 Mice | Ovine Scrapie (127S) | 20 mg/kg (i.p.) | N/A | Non-toxic at this dose | [14] |

Detailed Experimental Protocols

The following sections describe the methodologies employed to evaluate the antiprion activity of guanabenz.

Protocol: Cell-Based PrPSc Clearance Assay

This assay measures the ability of a compound to clear pre-existing PrPSc from a chronically infected cell line.

-

Cell Culture: Murine MovS6 cells, which are highly susceptible to the 127S ovine scrapie strain, are cultured in standard growth medium.

-

Treatment: Chronically infected MovS6 cells are seeded and treated with varying concentrations of guanabenz acetate. Treatment is typically maintained for six days.

-

Cell Lysis: After the treatment period, cells are washed and lysed to release cellular proteins.

-

Proteinase K (PK) Digestion: Cell lysates are treated with Proteinase K to digest PrPC and other cellular proteins, leaving the PK-resistant PrPSc core intact.

-

Western Blot Analysis: The digested lysates are analyzed by SDS-PAGE and Western blotting, using an anti-PrP antibody to detect the remaining PrPSc. A reduction in the PrPSc signal compared to untreated controls indicates compound activity.

References

- 1. An in vivo Caenorhabditis elegans model for therapeutic research in human prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | New implications for prion diseases therapy and prophylaxis [frontiersin.org]

- 3. Sustained translational repression by eIF2α-P mediates prion neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What Is Our Current Understanding of PrPSc-Associated Neurotoxicity and Its Molecular Underpinnings? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Post-translational modifications in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Integrated Stress Response and Phosphorylated Eukaryotic Initiation Factor 2α in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiprion drugs 6-aminophenanthridine and guanabenz reduce PABPN1 toxicity and aggregation in oculopharyngeal muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions | PLOS One [journals.plos.org]

Chloroguanabenz Acetate and its Analogs in Huntington's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research on "chloroguanabenz acetate" in the context of Huntington's disease (HD) is not prominent in existing literature, significant preclinical investigation has focused on its parent compound, guanabenz (B1672423), and its derivatives. Guanabenz, an FDA-approved α2-adrenergic agonist, has demonstrated neuroprotective effects in various models of neurodegenerative diseases through its "off-target" modulation of cellular stress responses.[1][2] This technical guide will synthesize the available data on guanabenz and its analogs, particularly in relation to their mechanism of action on the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR), pathways increasingly implicated in the pathology of Huntington's disease.[3][4] This document will provide an in-depth overview of the quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways to inform further research and drug development efforts in this area.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a pivotal study on a guanabenz analog, PromISR-6, in a cellular model of Huntington's Disease.[1][5]

| Experimental Model | Compound | Concentration | Endpoint Measured | Result | Reference |

| STHdhQ111/Q111 cells (murine striatal cell line expressing mutant Huntingtin) | PromISR-6 | 10 µM | Mutant Huntingtin (mHtt) aggregates | ~50% reduction in intracellular mHtt aggregates | [1] |

| STHdhQ111/Q111 cells | PromISR-6 | 10 µM | Cell viability (in the presence of a stressor) | Significant increase in cell survival compared to vehicle | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | PromISR-6 | 10 µM | eIF2α phosphorylation | Sustained phosphorylation of eIF2α | [1] |

| STHdhQ111/Q111 cells | PromISR-6 | 10 µM | Global protein synthesis | Significant reduction in protein synthesis | [1] |

Signaling Pathways and Mechanism of Action

Guanabenz and its analogs exert their neuroprotective effects by modulating the Integrated Stress Response (ISR), a key cellular pathway that responds to various stressors, including the accumulation of misfolded proteins, a hallmark of Huntington's disease.[1][4] The primary mechanism involves the inhibition of GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a regulatory subunit of the protein phosphatase 1 (PP1) complex.[6][7][8] This inhibition leads to the sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

Phosphorylated eIF2α has two main consequences:

-

Global Attenuation of Protein Synthesis: This reduces the overall load of newly synthesized proteins, including the mutant Huntingtin protein (mHtt), thereby alleviating proteotoxic stress.[1]

-

Preferential Translation of Specific mRNAs: This includes the activating transcription factor 4 (ATF4), a key transcription factor that upregulates genes involved in stress resistance, autophagy, and apoptosis.[6][7]

The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Mechanism of action of Guanabenz on the Integrated Stress Response.

Caption: General experimental workflow for testing Guanabenz analogs in cellular HD models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on guanabenz analogs in Huntington's disease models.[1]

Cell Culture and Treatment

-

Cell Line: Murine striatal cell lines, STHdhQ7/Q7 (wild-type) and STHdhQ111/Q111 (mutant), are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418. They are cultured at 33°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experimental assays, cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 70-80%), the culture medium is replaced with fresh medium containing the test compound (e.g., PromISR-6) or vehicle control (e.g., DMSO). The final concentration of the vehicle should be kept constant across all conditions.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-eIF2α, total eIF2α, ATF4, Huntingtin (mHtt), and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Filter Retardation Assay for Mutant Huntingtin Aggregates

-

Lysate Preparation: Cells are lysed in a buffer containing 2% SDS.

-

Filtration: The lysates are filtered through a cellulose (B213188) acetate (B1210297) membrane (e.g., 0.2 µm pore size) using a dot-blot apparatus.

-

Immunodetection: The membrane is washed, blocked, and then probed with a primary antibody specific for the Huntingtin protein. Following incubation with an HRP-conjugated secondary antibody, the aggregated protein retained on the filter is visualized by chemiluminescence.

Cell Viability Assay (MTT Assay)

-

Procedure: Following treatment with the compound, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

The existing body of research strongly suggests that modulating the Integrated Stress Response through the inhibition of GADD34 is a viable therapeutic strategy for mitigating the cellular pathology of Huntington's disease. While "this compound" itself is not the subject of these studies, its parent compound, guanabenz, and newly developed analogs like PromISR-6 have shown promise in preclinical models. The data indicate that these compounds can reduce the burden of mutant Huntingtin aggregates and enhance cell survival. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate this promising class of compounds for the treatment of Huntington's disease. Future studies should focus on in vivo efficacy and safety in animal models of HD to translate these preclinical findings toward clinical application.

References

- 1. PromISR-6, a Guanabenz Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Guanabenz Acetate used for? [synapse.patsnap.com]

- 3. ER stress-induced eIF2-alpha phosphorylation underlies sensitivity of striatal neurons to pathogenic huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The unfolded protein response and its potential role in Huntington's disease elucidated by a systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: PromISR-6, a Guanabenz Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease. [scholars.duke.edu]

- 6. benchchem.com [benchchem.com]

- 7. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroguanabenz Acetate: A Technical Guide to its Function as an Alpha-2 Adrenergic Agonist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of chloroguanabenz acetate (B1210297), focusing on its pharmacological profile as an alpha-2 (α2) adrenergic receptor agonist. Guanabenz (B1672423), the active moiety of the acetate salt, demonstrates selective agonism at α2-adrenergic receptors, which are critical G-protein coupled receptors (GPCRs) involved in regulating neurotransmitter release and physiological processes such as blood pressure. This document summarizes the binding affinity and functional potency of guanabenz at human α2-adrenergic receptor subtypes (α2A, α2B, α2C), details the experimental protocols for key pharmacological assays, and illustrates the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of adrenergic signaling and the development of novel therapeutics targeting these receptors.

Introduction

Chloroguanabenz acetate, the acetate salt of guanabenz (2-[(2,6-dichlorophenyl)methylidene]hydrazinecarboximidamide), is a centrally acting antihypertensive agent. Its therapeutic effect is primarily mediated by its activity as an agonist at α2-adrenergic receptors within the brainstem. Activation of these receptors leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.

The α2-adrenergic receptors are a family of Gi/o-coupled GPCRs, comprising three main subtypes in humans: α2A, α2B, and α2C. These subtypes exhibit distinct tissue distributions and physiological roles. Understanding the affinity and functional efficacy of a ligand like guanabenz at each subtype is crucial for predicting its therapeutic effects and potential side-effect profile. This guide provides a detailed examination of these pharmacological characteristics.

Mechanism of Action and Signaling Pathway

As an α2-adrenergic agonist, guanabenz binds to and activates α2 receptors, which are canonically coupled to the inhibitory G-protein, Gi. This activation initiates a downstream signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to a decrease in the release of norepinephrine (B1679862) from presynaptic nerve terminals, which underlies its sympatholytic effects.

Figure 1. Simplified signaling pathway of Chloroguanabenz via the α2-adrenergic receptor.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of guanabenz for the human α2-adrenergic receptor subtypes. Data has been compiled from various in vitro studies utilizing recombinant human receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells.

Table 1: Binding Affinity of Guanabenz at Human α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Parameter | Value | Reference |

| α2A | pKi | 7.9 | [1] |

| Ki (nM) | 12.6 | Calculated | |

| α2B | pKi | N/A | |

| Ki (nM) | N/A | ||

| α2C | pKi | N/A | |

| Ki (nM) | N/A |

Table 2: Functional Potency and Efficacy of Guanabenz at Human α2-Adrenergic Receptor Subtypes

This data is derived from [³⁵S]GTPγS binding assays, which measure the functional consequence of receptor activation (G-protein activation).

| Receptor Subtype | Parameter | Value | Reference |

| α2A | pEC50 | 8.25 | [2] |

| EC50 (nM) | 5.6 | Calculated | |

| Intrinsic Activity (vs. NE) | 0.38 | [2] | |

| α2B | pEC50 | 7.01 | [2] |

| EC50 (nM) | 97.7 | Calculated | |

| Intrinsic Activity (vs. NE) | 0.71 | [2] | |

| α2C | pEC50 | ~5 | [2] |

| EC50 (nM) | ~10,000 | Calculated | |

| Intrinsic Activity (vs. NE) | 0 | [2] |

Note: pEC50 was converted to EC50 using the formula EC50 = 10^(-pEC50) * 10^9. Intrinsic activity is relative to norepinephrine (NE), which is defined as 1.0. An intrinsic activity of 0 indicates no agonist activity was detected in this assay.

Detailed Experimental Protocols

The characterization of chloroguanabenz relies on standardized in vitro pharmacological assays. Below are detailed methodologies for three key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (guanabenz) by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of guanabenz for α2-adrenergic receptor subtypes.

-

Materials:

-

Cell Membranes: From CHO or HEK293 cells stably expressing a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C).

-

Radioligand: [³H]Yohimbine or [³H]Rauwolscine (α2-antagonists).

-

Test Compound: this compound.

-

Non-specific determinant: Phentolamine (10 µM) or another high-concentration unlabeled α-adrenergic ligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well plates, filter harvester.

-

-

Procedure:

-

Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration via a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine:

-

Cell membrane preparation (e.g., 20-50 µg protein/well).

-

A fixed concentration of radioligand (typically at or near its Kd value, e.g., 1-5 nM [³H]Yohimbine).

-

Increasing concentrations of chloroguanabenz (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For non-specific binding (NSB) wells, add the non-specific determinant instead of chloroguanabenz.

-

For total binding wells, add assay buffer instead of chloroguanabenz.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine to reduce non-specific binding). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of chloroguanabenz to generate a competition curve.

-

Determine the IC50 value (the concentration of guanabenz that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Figure 2. Experimental workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This is a functional assay that measures the first step in G-protein activation following receptor stimulation by an agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of guanabenz for activating Gi-protein coupling to α2-adrenergic receptors.

-

Materials:

-

Cell Membranes: From cells expressing the receptor of interest.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Assay Setup: Pre-incubate cell membranes (2-10 µg) with GDP (e.g., 10-30 µM) on ice to ensure G-proteins are in their inactive, GDP-bound state.

-

Reaction Initiation: In a 96-well plate, combine the membrane/GDP mix with increasing concentrations of chloroguanabenz.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound (stimulated binding) against the log concentration of guanabenz. Use non-linear regression to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation).

-

cAMP Accumulation Inhibition Assay

This assay measures the functional downstream consequence of Gi-protein activation: the inhibition of cAMP production.

-

Objective: To measure the ability of guanabenz to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

-

Materials:

-

Whole Cells: CHO or HEK293 cells expressing the receptor of interest.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Test Compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Cell Plating: Seed cells in 96- or 384-well plates and grow to near confluency.

-

Pre-incubation: Wash cells and pre-incubate them with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

-

Agonist Treatment: Add varying concentrations of chloroguanabenz to the cells, followed immediately by a fixed concentration of forskolin (e.g., 5-10 µM) to stimulate cAMP production.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of guanabenz. The resulting inhibitory curve is used to calculate the IC50 value, which in this functional context represents the agonist's potency (EC50) for inhibiting adenylyl cyclase.

-

Conclusion

This compound acts as a potent agonist at the human α2A-adrenergic receptor and a moderately potent agonist at the α2B subtype, with no functional agonist activity detected at the α2C subtype in [³⁵S]GTPγS binding assays. This pharmacological profile, characterized by its ability to activate the Gi signaling pathway and inhibit adenylyl cyclase, is consistent with its clinical use as a centrally acting antihypertensive agent. The detailed protocols and quantitative data provided in this guide offer a foundational resource for further research into the pharmacology of guanabenz and for the development of new, more selective α2-adrenergic receptor modulators. The provided workflows and signaling diagrams serve as visual aids to facilitate a deeper understanding of its mechanism and experimental characterization.

References

An In-depth Technical Guide to the Discovery and History of Guanabenz Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanabenz (B1672423) acetate (B1210297), an orally active central alpha-2 adrenergic agonist, has a significant history in the management of hypertension. This technical guide provides a comprehensive overview of its discovery, historical development, mechanism of action, and key experimental data. The document details the pharmacological basis of its antihypertensive effects, including its interaction with alpha-2 adrenergic receptors and the subsequent downstream signaling pathways. Quantitative data on its binding affinities, pharmacokinetics, and clinical efficacy are summarized in structured tables. Furthermore, this guide outlines the methodologies for pivotal experiments and visualizes complex biological and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

Guanabenz acetate, originally developed under the code WY-8678, emerged as a new antihypertensive agent in the 1970s. Its development can be traced back to research focused on centrally acting antihypertensive compounds. The earliest clinical trials date back to 1973, with more extensive studies on its efficacy and safety being published throughout the mid to late 1970s. These early investigations established its role as a potent medication for mild to moderately severe essential hypertension.

The foundational patent for Guanabenz appears to be British Patent 1,019,120, granted in 1966, which laid the groundwork for its chemical synthesis and initial exploration as a therapeutic agent. Guanabenz acetate received FDA approval in 1982, solidifying its place in the therapeutic arsenal (B13267) against hypertension. In addition to its primary indication, subsequent research has explored its potential in other areas, including as an antiprion agent and for the treatment of certain neurodegenerative diseases, highlighting its continued relevance in pharmacological research.

Chemical Synthesis

General Synthetic Scheme:

A plausible synthetic route, based on general chemical principles for this class of compounds, is as follows:

-

Formation of Aminoguanidine (B1677879): Aminoguanidine can be prepared from calcium cyanamide (B42294) via reaction with hydrazine.

-

Condensation Reaction: 2,6-dichlorobenzaldehyde (B137635) is reacted with aminoguanidine hydrochloride or bicarbonate in a suitable solvent, such as ethanol. The reaction is typically carried out under reflux.

-

Formation of the Acetate Salt: The resulting Guanabenz free base is then treated with acetic acid to form the more stable and water-soluble acetate salt.

Further details would be contingent on the specific procedures outlined in the original patent and early medicinal chemistry publications.

Mechanism of Action

Guanabenz acetate exerts its antihypertensive effect primarily through its agonist activity at central alpha-2 adrenergic receptors.[1] This mechanism is initiated by the binding of Guanabenz to these receptors in the brainstem, which are coupled to inhibitory G-proteins (Gi).

Signaling Pathway

The activation of the alpha-2 adrenergic receptor by Guanabenz initiates a downstream signaling cascade that results in a reduction of sympathetic outflow from the central nervous system.[1]

The key steps in this pathway are:

-

Receptor Binding: Guanabenz binds to and activates the alpha-2 adrenergic receptor.

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Decreased Neuronal Firing: The reduction in cAMP levels ultimately leads to a decrease in the firing rate of presynaptic noradrenergic neurons in the brainstem.

-

Reduced Sympathetic Outflow: This central sympathoinhibitory effect results in decreased release of norepinephrine (B1679862) at peripheral nerve endings in the heart, kidneys, and blood vessels.

-

Antihypertensive Effect: The reduction in sympathetic tone leads to vasodilation, a decrease in heart rate, and a subsequent lowering of blood pressure.

Quantitative Data

The pharmacological profile of Guanabenz acetate has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Properties of Guanabenz Acetate

| Parameter | Value | Species | Reference |

| Oral Absorption | ~75% | Human | [2] |

| Protein Binding | 90% | Human | [2] |

| Half-life (t½) | ~6 hours | Human | [2] |

| Time to Peak Plasma Concentration | 2-5 hours | Human | [2] |

| Metabolism | Hepatic | Human | [2] |

| Excretion | Primarily Renal | Human | [2] |

Table 2: Receptor Binding and Functional Potency of Guanabenz

| Parameter | Receptor/Assay | Value | Species/Tissue | Reference |

| IC50 | α2-Adrenoceptor | 8.6 x 10⁻⁸ M | Human Platelets | |

| pEC50 | α2A-Adrenergic Receptor | 8.25 | Recombinant | |

| pEC50 | α2B-Adrenergic Receptor | 7.01 | Recombinant | |

| pEC50 | α2C-Adrenergic Receptor | ~5 | Recombinant | |

| Intrinsic Activity (vs. Norepinephrine) | α2A-Adrenergic Receptor | 0.38 | Recombinant | |

| Intrinsic Activity (vs. Norepinephrine) | α2B-Adrenergic Receptor | 0.71 | Recombinant | |

| Intrinsic Activity (vs. Norepinephrine) | α2C-Adrenergic Receptor | 0 | Recombinant | |

| Dissociation Constant (Kd) | β-Adrenoceptor | 3.8 µM | Turkey Erythrocytes | [3] |

| EC50 (Platelet Aggregation Inhibition) | Epinephrine-induced | >100 µM (in vitro) | Human Platelets | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize Guanabenz acetate.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity

This protocol outlines a general method for determining the binding affinity of Guanabenz for alpha-2 adrenergic receptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-yohimbine, an alpha-2 antagonist), and varying concentrations of Guanabenz acetate.

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Guanabenz that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Measurement of Sympathetic Nerve Activity

This protocol describes a general approach for the direct measurement of sympathetic nerve activity in an anesthetized animal model to assess the central sympathoinhibitory effects of Guanabenz.[5]

Methodology:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., a Sprague-Dawley rat). Insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.

-

Nerve Isolation: Through a retroperitoneal incision, isolate a renal sympathetic nerve bundle.

-

Electrode Placement: Place a bipolar silver wire electrode under the nerve bundle and insulate the nerve and electrode with a silicone gel.

-

Signal Recording: Amplify and filter the nerve signal. Record the raw nerve activity, and also rectify and integrate the signal to quantify the overall activity. Simultaneously record arterial blood pressure and heart rate.

-

Baseline Measurement: After a stabilization period, record baseline sympathetic nerve activity (SNA) and cardiovascular parameters.

-

Drug Administration: Administer Guanabenz acetate intravenously.

-

Post-Drug Measurement: Continue to record SNA and cardiovascular parameters to determine the effect of the drug.

-

Data Analysis: Analyze the changes in SNA (e.g., percentage decrease from baseline) and correlate them with the changes in blood pressure and heart rate.

Conclusion

Guanabenz acetate is a historically significant antihypertensive agent with a well-defined mechanism of action centered on its agonist activity at central alpha-2 adrenergic receptors. Its discovery and development in the 1970s provided a valuable therapeutic option for the management of hypertension. The quantitative data on its pharmacokinetics and receptor interactions, along with the detailed experimental protocols, offer a solid foundation for further research and understanding of its pharmacological properties. The ongoing exploration of its potential in other therapeutic areas underscores the enduring importance of this compound in medicinal chemistry and pharmacology. This technical guide serves as a comprehensive resource for professionals seeking a detailed understanding of the discovery and history of Guanabenz acetate.

References

- 1. How to assess sympathetic nervous system activity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7074834B2 - Long acting, reversible veterinary sedative and analgesic and method of use - Google Patents [patents.google.com]

- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Studies on the centrally mediated hypotensive activity of guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroguanabenz acetate CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

Chloroguanabenz acetate (B1210297), a derivative of the α2-adrenergic receptor agonist guanabenz, is a chemical compound of significant interest in neurodegenerative disease research. Its potential as an antiprion agent and an inhibitor of protein aggregation has positioned it as a valuable tool for investigating therapeutic strategies for conditions such as Huntington's disease.

CAS Number: 23113-55-5

Chemical Name: (E)-2-(2,3,6-trichlorobenzylidene)hydrazine-1-carboximidamide acetate